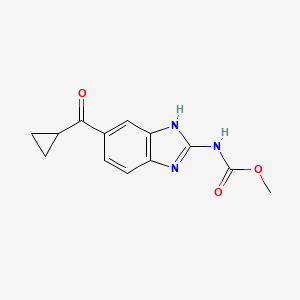

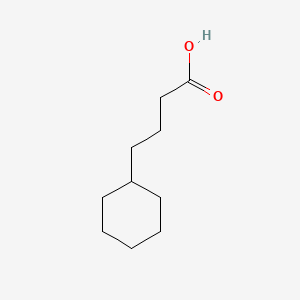

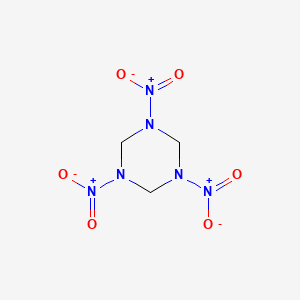

![molecular formula C22H28Cl2N4O B1669482 N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride CAS No. 1217195-61-3](/img/structure/B1669482.png)

N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride

Descripción general

Descripción

Mecanismo De Acción

El dihidrocloruro de CP 31398 funciona estabilizando la conformación activa de la proteína p53. Se une a la proteína p53, evitando su degradación y promoviendo su actividad de unión al ADN. Esto lleva a la activación de los genes diana de p53 involucrados en el arresto del ciclo celular y la apoptosis. El compuesto restaura la funcionalidad de las proteínas p53 mutantes, ejerciendo así sus efectos anticancerígenos .

Análisis Bioquímico

Biochemical Properties

CP 31398 Dihydrochloride interacts with the p53 protein, a key player in biochemical reactions related to cell cycle regulation and apoptosis . By stabilizing the active conformation of p53, CP 31398 Dihydrochloride restores the DNA-binding activity and apoptosis functionality of the p53 protein . This interaction plays a crucial role in preserving the activity of p53 as a tumor suppressor and transcription factor .

Cellular Effects

CP 31398 Dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by restoring the activity of the p53 protein, which can lead to cell cycle arrest and the induction of apoptosis . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of CP 31398 Dihydrochloride involves its interaction with the p53 protein. CP 31398 Dihydrochloride stabilizes the active conformation of p53, thereby maintaining its activity as a transcription factor and tumor suppressor . This leads to the restoration of the DNA-binding activity and apoptosis functionality of the p53 protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CP 31398 Dihydrochloride can change over time. It has been observed that CP 31398 Dihydrochloride has a relatively long elimination half-life, which supports the achievement of plasma steady-state levels with a once-daily dosing regimen . It also exhibits a dramatically high volume of distribution, which is consistent with its tissue concentrations being much higher than corresponding plasma levels .

Dosage Effects in Animal Models

The effects of CP 31398 Dihydrochloride vary with different dosages in animal models. It has been observed that CP 31398 Dihydrochloride inhibits the growth of small human tumor xenografts in vivo

Transport and Distribution

CP 31398 Dihydrochloride exhibits a dramatically high volume of distribution, which is consistent with its tissue concentrations being much higher than corresponding plasma levels . It is accumulated in colon tumor tissues, albeit at lower concentrations than found in liver and skin .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del dihidrocloruro de CP 31398 implica varios pasos, comenzando con la preparación del núcleo de quinazolina. Los pasos clave incluyen:

Formación del anillo de quinazolina: Esto se logra típicamente mediante la ciclización de derivados de anilina apropiados con formamida o reactivos similares.

Introducción del grupo estirilo: Esto implica la reacción del intermedio de quinazolina con un derivado de estirilo, a menudo a través de una reacción de Heck o reacciones de acoplamiento similares.

Métodos de Producción Industrial

La producción industrial del dihidrocloruro de CP 31398 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de reactores de alta presión y sistemas de flujo continuo para mejorar la eficiencia de la reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones

El dihidrocloruro de CP 31398 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de N-óxidos de quinazolina.

Reducción: Las reacciones de reducción pueden convertir el anillo de quinazolina en derivados de dihidroquinazolina.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de quinazolina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.

Productos Principales

Oxidación: N-óxidos de quinazolina.

Reducción: Derivados de dihidroquinazolina.

Sustitución: Varios derivados de quinazolina sustituidos dependiendo del nucleófilo utilizado

Aplicaciones Científicas De Investigación

El dihidrocloruro de CP 31398 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo en el estudio de la química de la quinazolina y sus derivados.

Biología: Employed in research on p53 protein stabilization and its role in apoptosis and cell cycle regulation.

Medicina: Investigado por sus potenciales efectos terapéuticos contra diversos cánceres, incluidos los cánceres de hígado, piel, páncreas y colon.

Industria: Utilizado en el desarrollo de nuevos fármacos anticancerígenos y como compuesto de referencia en la investigación farmacéutica

Comparación Con Compuestos Similares

Compuestos Similares

Dihidrocloruro de CP 100263: Otro agente estabilizador de p53 con propiedades similares.

Hidrocloruro de CP 802079: Un compuesto con efectos estabilizadores de p53 similares, pero con una estructura química diferente.

Hidrato de PF 431396: Un estabilizador de p53 con objetivos moleculares y vías distintas

Singularidad

El dihidrocloruro de CP 31398 es único en su capacidad de estabilizar tanto las proteínas p53 de tipo salvaje como las mutantes, lo que lo convierte en una herramienta versátil en la investigación del cáncer. Su unión específica a p53 y la activación resultante de los genes diana de p53 lo distinguen de otros estabilizadores de p53 .

Propiedades

IUPAC Name |

N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O.2ClH/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17;;/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25);2*1H/b14-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIFDJIOGCGSBS-IVKCLRODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431374 | |

| Record name | CP 31398 Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217195-61-3 | |

| Record name | CP 31398 Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.